3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring and a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one typically involves the formation of the thiazole ring followed by its attachment to the chromenone structure. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 7-hydroxy-2H-chromen-2-one under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the chlorine atom can yield various substituted derivatives.
Scientific Research Applications
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also induce oxidative stress in cells, leading to cell death in cancerous tissues .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its biological activities.
Uniqueness
What sets 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one apart is its unique combination of a thiazole ring and a chromenone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO3S/c19-12-4-1-10(2-5-12)17-20-15(9-24-17)14-7-11-3-6-13(21)8-16(11)23-18(14)22/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGBCKNUZXVPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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